An In-depth Technical Guide to (4-Ethynylcyclohexyl)methanol: A Versatile Bifunctional Building Block
An In-depth Technical Guide to (4-Ethynylcyclohexyl)methanol: A Versatile Bifunctional Building Block
Abstract
(4-Ethynylcyclohexyl)methanol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol moiety, both attached to a trans-1,4-disubstituted cyclohexane scaffold. This unique combination of a rigid alicyclic core with two distinct and highly versatile functional groups makes it a valuable building block for researchers in medicinal chemistry and materials science. The terminal alkyne is amenable to a wide range of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a cornerstone of bioconjugation and drug discovery. [1][2][3]The primary alcohol provides a handle for esterification, etherification, and oxidation, allowing for further molecular elaboration. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications of this promising, yet not extensively documented, chemical entity.
Molecular Structure and Chemical Properties
The core of (4-ethynylcyclohexyl)methanol is a cyclohexane ring with two substituents in a trans-1,4-configuration. This arrangement is thermodynamically more stable than the cis-isomer, with both the ethynyl and hydroxymethyl groups preferentially occupying equatorial positions in the chair conformation to minimize steric strain. This rigid and well-defined three-dimensional structure is a desirable feature in drug design.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 2230789-49-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₁₄O | Calculated |
| Molecular Weight | 138.21 g/mol | Calculated |
| Appearance | Predicted: Colorless liquid or low-melting solid | Analogy |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF). Sparingly soluble in water. | Analogy [4] |
Synthesis and Purification
A specific, peer-reviewed synthesis of (4-ethynylcyclohexyl)methanol has not been prominently reported. However, a robust and logical synthetic pathway can be proposed based on well-established organic transformations, starting from the commercially available trans-4-(tert-butyl)cyclohexanecarboxylic acid. This route involves the introduction of the ethynyl group followed by the reduction of the carboxylic acid.
Proposed Synthetic Route
The proposed two-step synthesis is outlined below. The first step would be the conversion of the carboxylic acid to an acid chloride, followed by a Corey-Fuchs reaction to install the terminal alkyne. The second step is the reduction of the carboxylic acid to the primary alcohol. A more direct, albeit potentially lower-yielding, approach could involve the direct conversion of the carboxylic acid. For the purpose of this guide, a reliable two-step process is detailed.
Detailed Experimental Protocol
Step 1: Synthesis of trans-4-Ethynylcyclohexanecarboxylic acid
This procedure is adapted from methodologies for the Corey-Fuchs alkynylation of aldehydes.
-
Preparation of the Ylide: To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes.
-
Aldehyde Addition: A solution of trans-4-formylcyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, trans-4-(2,2-dibromovinyl)cyclohexanecarboxylic acid, is purified by column chromatography.
-
Alkynylation: The purified dibromo-olefin (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium (2.2 eq, as a solution in hexanes) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Final Work-up: The reaction is carefully quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield trans-4-ethynylcyclohexanecarboxylic acid, which can be further purified by recrystallization or column chromatography.
Step 2: Reduction to (trans-4-Ethynylcyclohexyl)methanol
This procedure is based on the standard lithium aluminum hydride (LAH) reduction of carboxylic acids. [5][6][7]
-
LAH Suspension: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, is added lithium aluminum hydride (LAH) (1.5 eq) suspended in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Carboxylic Acid: A solution of trans-4-ethynylcyclohexanecarboxylic acid (1.0 eq) in anhydrous THF is added dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: The reaction mixture is cooled back to 0 °C, and the excess LAH is quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then 15% aqueous NaOH.
-
Isolation and Purification: The resulting granular precipitate is filtered off and washed with THF. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (trans-4-Ethynylcyclohexyl)methanol. The product can be purified by vacuum distillation or column chromatography.
Spectroscopic Characterization (Predicted)
As no published spectra are available, the following characterization is predicted based on the analysis of analogous compounds and known spectroscopic data for the constituent functional groups. [4][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
¹H NMR (Proton Nuclear Magnetic Resonance)
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δ ~3.5-3.7 ppm (d, 2H): Methylene protons of the -CH₂OH group. The signal would be a doublet due to coupling with the adjacent cyclohexyl proton.
-
δ ~2.0-2.2 ppm (m, 1H): The proton on the carbon bearing the ethynyl group.
-
δ ~1.9 ppm (s, 1H): The terminal alkyne proton (-C≡C-H).
-
δ ~1.0-1.9 ppm (m, 9H): The remaining protons of the cyclohexane ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~84 ppm: The quaternary carbon of the alkyne (-C≡C-H).
-
δ ~69 ppm: The carbon of the terminal alkyne (-C≡C-H).
-
δ ~68 ppm: The methylene carbon of the -CH₂OH group.
-
δ ~40-45 ppm: The methine carbon of the cyclohexane ring attached to the -CH₂OH group.
-
δ ~30-35 ppm: The methine carbon of the cyclohexane ring attached to the ethynyl group.
-
δ ~25-30 ppm: The remaining methylene carbons of the cyclohexane ring.
IR (Infrared) Spectroscopy
-
~3300 cm⁻¹ (strong, sharp): ≡C-H stretch of the terminal alkyne. [4][9][10][11][14]* ~3600-3200 cm⁻¹ (strong, broad): O-H stretch of the primary alcohol, broadened due to hydrogen bonding. [8][12][15][18]* ~2920 and ~2850 cm⁻¹ (strong): C-H stretches of the cyclohexane ring.
-
~2120 cm⁻¹ (weak to medium, sharp): C≡C stretch of the terminal alkyne. [4][9][10][11][14]* ~1050 cm⁻¹ (strong): C-O stretch of the primary alcohol. [8][12][15][17]
Chemical Reactivity and Applications
The bifunctional nature of (4-ethynylcyclohexyl)methanol allows for a diverse range of chemical transformations, making it a valuable linker and building block in several areas of chemical research. [22][23][24][25][26]
Reactions of the Terminal Alkyne
The terminal alkyne is a versatile functional group, with its most prominent application being in "click chemistry".
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and bio-orthogonal reaction forms a stable 1,2,3-triazole linkage with an azide-containing molecule. [1][2][3][27]This is extensively used in drug discovery for creating libraries of compounds, in bioconjugation to label proteins and other biomolecules, and in materials science for the synthesis of functional polymers.
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form a new carbon-carbon bond.
-
Glaser Coupling: Oxidative coupling of the terminal alkyne can lead to the formation of a diacetylene.
Reactions of the Primary Alcohol
The primary alcohol is a nucleophile and can undergo a variety of common organic transformations.
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or to the carboxylic acid using stronger oxidizing agents like potassium permanganate or Jones' reagent.
-
Esterification: Reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate conditions yields the corresponding ester.
-
Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) produces an ether.
The ability to selectively react one functional group while leaving the other intact is a key advantage of this molecule, allowing for multi-step syntheses of complex target structures.
Safety and Handling
Specific toxicological data for (4-ethynylcyclohexyl)methanol is not available. Therefore, it should be handled with the care appropriate for a novel chemical substance. General precautions for handling similar organic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Fire Hazards: The compound is likely combustible. Keep away from open flames and sources of ignition.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
(4-Ethynylcyclohexyl)methanol is a promising and versatile bifunctional building block with significant potential in drug discovery, bioconjugation, and materials science. Its rigid cyclohexane core provides a well-defined three-dimensional scaffold, while the terminal alkyne and primary alcohol functional groups offer orthogonal reactivity for the construction of complex molecular architectures. While detailed experimental data for this specific compound is currently limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. As the demand for novel chemical tools grows, it is anticipated that (4-ethynylcyclohexyl)methanol will find increasing use in the scientific community.
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